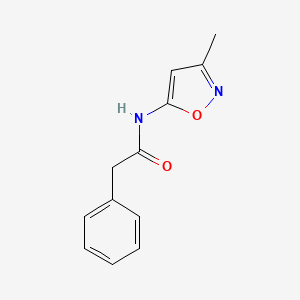

N-(3-methylisoxazol-5-yl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

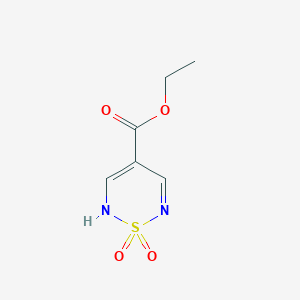

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

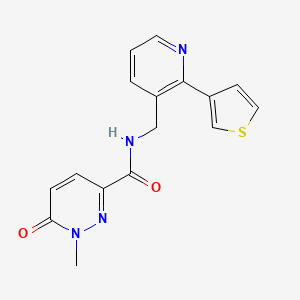

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .Aplicaciones Científicas De Investigación

Biological Activities of Oxazole Derivatives

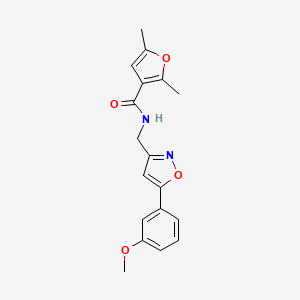

Oxazole, the core structure in the compound, is an important heterocyclic nucleus with a wide spectrum of biological activities . Oxazole derivatives have been found to exhibit various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Regulators of Immune Functions

Isoxazole derivatives, which include our compound of interest, have been reported to regulate immune functions . These compounds have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Drug Discovery

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years .

Synthesis and Structural Studies

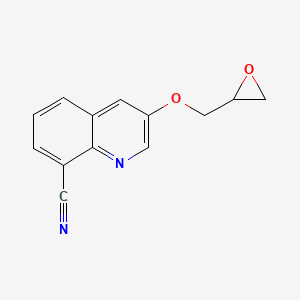

Related isoxazole compounds have been used in the development of complex molecules with potential for further chemical investigation. The structural determination of these compounds was achieved through X-ray crystallography.

Chemical Reactions and Derivatives

Material Science and Polymer Chemistry

The development of vinyl derivatives of heterocyclic systems, such as isoxazole derivatives, for polymer applications highlights the role of these compounds in creating materials with specific properties. This research points to the versatility of isoxazoles in synthesizing polymers with pendant rings, offering insights into the material science domain.

Safety and Hazards

Direcciones Futuras

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives , the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Mecanismo De Acción

Target of Action

The primary targets of N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives, which include this compound, have been known to interact with a wide spectrum of biological targets .

Mode of Action

The specific mode of action of N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives are known to exhibit a variety of biological activities, suggesting diverse modes of action .

Biochemical Pathways

The biochemical pathways affected by N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives have been associated with various biological activities, implying that they may influence multiple biochemical pathways .

Result of Action

The molecular and cellular effects of N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide Oxazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

N-(3-methyl-1,2-oxazol-5-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-7-12(16-14-9)13-11(15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNZFEIQRLPCCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylisoxazol-5-yl)-2-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2362565.png)

![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2362570.png)

![3-(4-Butoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2362574.png)

![N-Cyclopropyl-N-[4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2362578.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)

![N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2362586.png)